molecular formula C11H19BrN2O2 B3199257 1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide CAS No. 1016815-27-2

1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide

Cat. No.: B3199257
CAS No.: 1016815-27-2
M. Wt: 291.18 g/mol
InChI Key: CXHQTFXZIGXPOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide typically involves the reaction of 2-bromo-3-methylbutanoyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Products include substituted piperidine derivatives.

    Reduction: Products include alcohol derivatives.

    Oxidation: Products include carboxylic acids and other oxidized forms.

Scientific Research Applications

1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-3-methylbutanoyl)piperidine-4-carboxamide
  • 1-(2-Fluoro-3-methylbutanoyl)piperidine-4-carboxamide
  • 1-(2-Iodo-3-methylbutanoyl)piperidine-4-carboxamide

Uniqueness

1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in specific halogen bonding interactions, which may enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O2/c1-7(2)9(12)11(16)14-5-3-8(4-6-14)10(13)15/h7-9H,3-6H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHQTFXZIGXPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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